1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one
CAS No.:
Cat. No.: VC14773343
Molecular Formula: C23H24ClN3O3
Molecular Weight: 425.9 g/mol
* For research use only. Not for human or veterinary use.
![1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one -](/images/structure/VC14773343.png)
Specification
Molecular Formula | C23H24ClN3O3 |
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Molecular Weight | 425.9 g/mol |
IUPAC Name | 1-[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
Standard InChI | InChI=1S/C23H24ClN3O3/c24-18-6-8-19(9-7-18)30-16-23(29)27-13-11-26(12-14-27)22(28)10-5-17-15-25-21-4-2-1-3-20(17)21/h1-4,6-9,15,25H,5,10-14,16H2 |
Standard InChI Key | HBIPDXNYDAIBRN-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)COC4=CC=C(C=C4)Cl |
Introduction
1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a synthetic organic compound that has garnered significant attention in the field of medicinal chemistry. This compound is characterized by its complex structure, which includes a piperazine ring, an indole moiety, and a chlorophenoxyacetyl group. The molecular formula of this compound is reported as C23H24ClN3O3, with a molecular weight of approximately 425.9 g/mol .
Structural Features and Biological Significance
The structural components of 1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one are crucial for its potential biological activities. The piperazine ring and indole moiety are known for their roles in various pharmacological processes, including interactions with receptors and enzymes in the central nervous system. The chlorophenoxyacetyl group may enhance these interactions, potentially leading to therapeutic effects.
Key Structural Features:
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Piperazine Ring: Known for its presence in compounds with diverse pharmacological properties, including antipsychotic, antidepressant, and anxiolytic effects.
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Indole Moiety: Common in compounds involved in numerous biological processes.
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Chlorophenoxyacetyl Group: May enhance interactions with biological targets.
Synthesis Steps:
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Starting Materials: Typically involve piperazine and indole derivatives.
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Reaction Conditions: Temperature, solvent, and reaction time are critical for optimizing yield and purity.
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Analytical Techniques: NMR and MS are used for structural confirmation.
Potential Applications and Research Findings
1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is of interest for its potential pharmacological applications, particularly in targeting receptors in the central nervous system. Preliminary studies suggest that compounds with similar structures exhibit various biological activities, including interactions with receptors and enzymes.
Potential Biological Activities:
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Receptor Interactions: May interact with specific receptors in the central nervous system.
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Enzyme Interactions: Potential for modulating enzyme activity.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one, highlighting the diversity within this class of molecules.
Compound Name | Structure Features | Unique Aspects |
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1-{4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl}-3-(2-methylindol-3-yl)propan-1-one | Similar piperazine and indole structure | Methyl substitution on indole |
2-{[4-(2-(4-chlorophenoxy)acetyl)piperazin-1-yl]methyl}-3-(2-propanoylphenyl)quinazolin | Quinazoline instead of indole | Potentially different biological activity |
3-{4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-propylquinoxaline | Quinoxaline structure | Different nitrogen heterocycles |
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